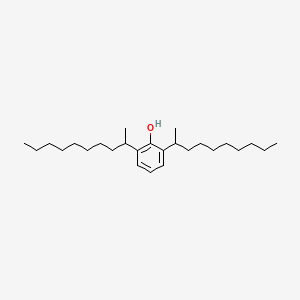
2,6-Di(decan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di(decan-2-yl)phenol is an organic compound with the molecular formula C26H46O It is a phenolic compound characterized by the presence of two decan-2-yl groups attached to the 2 and 6 positions of the phenol ring
Vorbereitungsmethoden
The synthesis of 2,6-Di(decan-2-yl)phenol typically involves the alkylation of phenol with decan-2-yl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol, making it more nucleophilic. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete alkylation.
Industrial production methods for this compound may involve continuous flow processes where phenol and decan-2-yl halides are reacted in a controlled environment to maximize yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
2,6-Di(decan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,6-Di(decan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,6-Di(decan-2-yl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic decan-2-yl groups allow it to interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
2,6-Di(decan-2-yl)phenol can be compared to other phenolic compounds such as 2,6-diisopropylphenol (propofol) and 2,6-dimethylphenol. While these compounds share a similar phenolic structure, the presence of different alkyl groups imparts unique properties to each compound. For example, propofol is widely used as an anesthetic due to its rapid onset and short duration of action, whereas this compound’s longer alkyl chains may result in different pharmacokinetic and pharmacodynamic properties.
Similar compounds include:
- 2,6-Diisopropylphenol
- 2,6-Dimethylphenol
- 2,6-Di-tert-butylphenol
Each of these compounds has distinct applications and properties, highlighting the versatility of phenolic compounds in various fields.
Eigenschaften
CAS-Nummer |
82971-18-4 |
|---|---|
Molekularformel |
C26H46O |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
2,6-di(decan-2-yl)phenol |
InChI |
InChI=1S/C26H46O/c1-5-7-9-11-13-15-18-22(3)24-20-17-21-25(26(24)27)23(4)19-16-14-12-10-8-6-2/h17,20-23,27H,5-16,18-19H2,1-4H3 |
InChI-Schlüssel |
AMAPQLXDBQEZPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)C1=C(C(=CC=C1)C(C)CCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
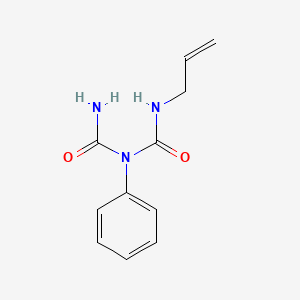
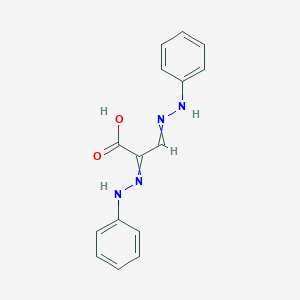

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
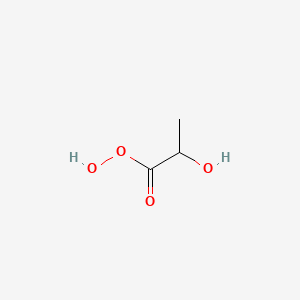

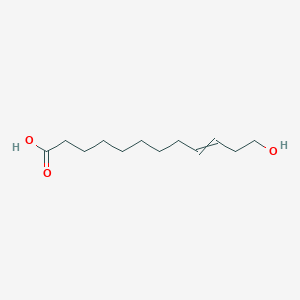
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)
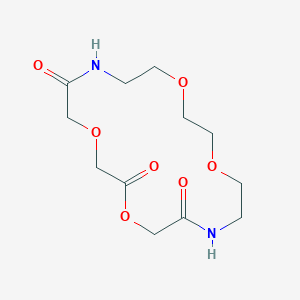

![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)

